![molecular formula C9H10BrNS B13085770 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that contains a bromine atom and a thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with 2-(bromomethyl)-2-butylhexanoic acid. The process includes several steps such as hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide variety of products depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: Similar structure but with a methoxy group instead of a bromine atom.
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with an oxazepine ring instead of a thiazepine ring.
Uniqueness
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to the presence of the bromine atom and the thiazepine ring, which confer specific chemical and biological properties that are not found in its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H10BrNS |
|---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10BrNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
InChI Key |
QDPANCLLQFWQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(CN1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


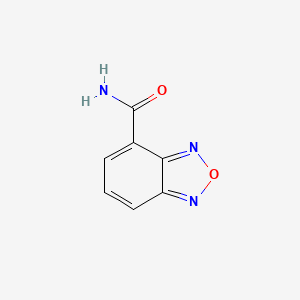
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
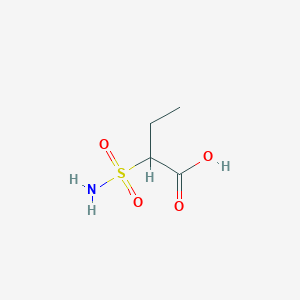
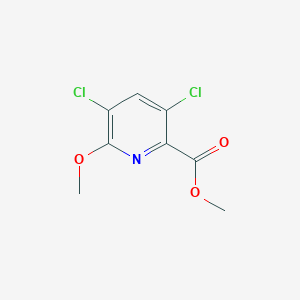
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)
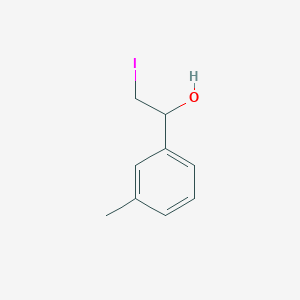
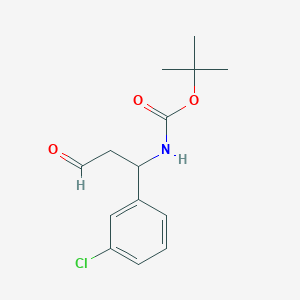

![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)

![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)



